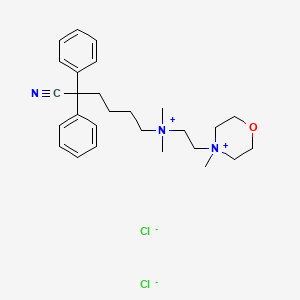
Pentacynium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentacynium chloride is a chemical compound with the molecular formula C27H39N3O.2Cl. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentacynium chloride involves the reaction of morpholinium with 5-cyano-5,5-diphenylpentyl dimethylammonium chloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques and equipment ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Pentacynium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure of this compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and are often used in further chemical synthesis .
Aplicaciones Científicas De Investigación
Pentacynium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound in treating various medical conditions.
Industry: The compound is used in the production of various industrial products and materials
Mecanismo De Acción
The mechanism of action of pentacynium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to pentacynium chloride include:
- Morpholinium chloride
- Diphenylpentyl dimethylammonium chloride
- Other morpholinium-based compounds .
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds.
Propiedades
Número CAS |
77-12-3 |
|---|---|
Fórmula molecular |
C27H39Cl2N3O |
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
(5-cyano-5,5-diphenylpentyl)-dimethyl-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]azanium;dichloride |
InChI |
InChI=1S/C27H39N3O.2ClH/c1-29(2,18-19-30(3)20-22-31-23-21-30)17-11-10-16-27(24-28,25-12-6-4-7-13-25)26-14-8-5-9-15-26;;/h4-9,12-15H,10-11,16-23H2,1-3H3;2*1H/q+2;;/p-2 |
Clave InChI |
KQULNVINMHYPGH-UHFFFAOYSA-L |
SMILES canónico |
C[N+]1(CCOCC1)CC[N+](C)(C)CCCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-phenylindol-1-yl)ethyl]cyclobutanecarboxamide](/img/structure/B10781566.png)
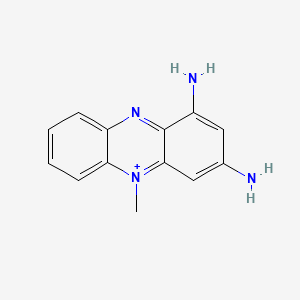
![1-Hydroxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]urea](/img/structure/B10781579.png)
![2-[3-[[1-[[1-[(1-Carboxy-2-hydroxyethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-9,13-dimethyltetradeca-8,12-dienoic acid](/img/structure/B10781582.png)
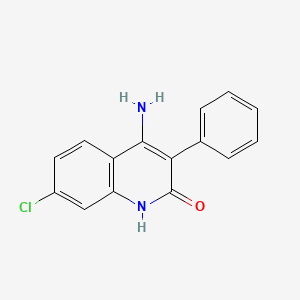
![N-[2-(6-methoxy-2-phenylindol-1-yl)ethyl]butanamide](/img/structure/B10781596.png)
![2-(Butoxycarbonylamino)-3-[[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoic acid](/img/structure/B10781605.png)
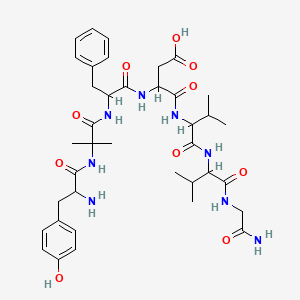
![4-(1,3-Dioxobenzo[f]isoindol-2-yl)-2-[[1-[[3-(4-hydroxyphenyl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]butanoic acid](/img/structure/B10781611.png)
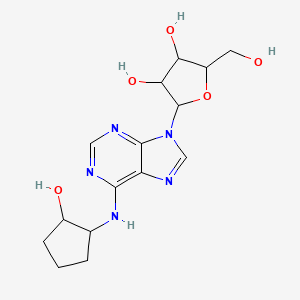
![N-ethyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B10781625.png)
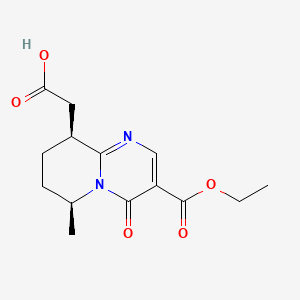
![N-(1,3,4,5-Tetrahydro-6-methoxybenz[cd]indol-4-yl)acetamide](/img/structure/B10781641.png)
![1-[[4-Methyl-1-oxo-1-[(8-oxo-1,7-diazacyclotridec-9-yl)amino]pentan-2-yl]amino]propylphosphonic acid](/img/structure/B10781653.png)